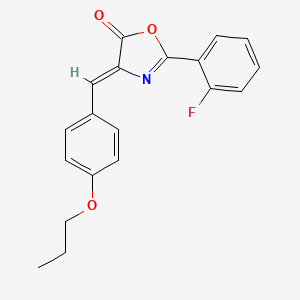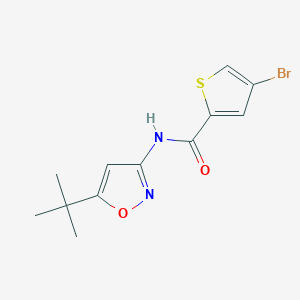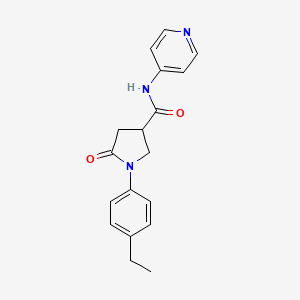![molecular formula C22H25ClN2O6 B4864759 2-(4-Chlorophenoxy)-1-[4-[(3-methylphenyl)methyl]piperazin-1-yl]ethanone;oxalic acid](/img/structure/B4864759.png)
2-(4-Chlorophenoxy)-1-[4-[(3-methylphenyl)methyl]piperazin-1-yl]ethanone;oxalic acid
Overview
Description
2-(4-Chlorophenoxy)-1-[4-[(3-methylphenyl)methyl]piperazin-1-yl]ethanone;oxalic acid is a complex organic compound that features a chlorophenoxy group, a piperazine ring, and an oxalic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenoxy)-1-[4-[(3-methylphenyl)methyl]piperazin-1-yl]ethanone typically involves multiple steps:
Formation of the Chlorophenoxy Intermediate: This step involves the reaction of 4-chlorophenol with an appropriate alkylating agent under basic conditions to form the chlorophenoxy intermediate.
Piperazine Derivative Formation: The next step involves the reaction of the chlorophenoxy intermediate with a piperazine derivative, which is often facilitated by a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Final Coupling with Oxalic Acid: The final step involves the coupling of the piperazine derivative with oxalic acid under acidic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperazine ring or the methyl group on the phenyl ring.
Reduction: Reduction reactions could target the carbonyl group in the ethanone moiety.
Substitution: The chlorophenoxy group is susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Oxidation of the piperazine ring may lead to the formation of N-oxides.
Reduction: Reduction of the carbonyl group may yield the corresponding alcohol.
Substitution: Substitution reactions may result in the replacement of the chlorine atom with various nucleophiles.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.
Biology
In biological research, this compound may be studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine
In medicinal chemistry, this compound could be investigated for its potential therapeutic properties, such as its ability to act as a ligand for specific receptors or enzymes.
Industry
In industrial applications, this compound may be used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, or other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenoxy)-1-[4-[(3-methylphenyl)methyl]piperazin-1-yl]ethanone would depend on its specific interactions with molecular targets. Potential mechanisms could include:
Receptor Binding: The compound may act as an agonist or antagonist at specific receptors.
Enzyme Inhibition: It may inhibit the activity of certain enzymes by binding to their active sites.
Signal Transduction Modulation: The compound could modulate signal transduction pathways by interacting with key signaling molecules.
Comparison with Similar Compounds
Similar Compounds
2-(4-Chlorophenoxy)-1-[4-(phenylmethyl)piperazin-1-yl]ethanone: Similar structure but lacks the methyl group on the phenyl ring.
2-(4-Bromophenoxy)-1-[4-[(3-methylphenyl)methyl]piperazin-1-yl]ethanone: Similar structure but with a bromine atom instead of chlorine.
2-(4-Chlorophenoxy)-1-[4-(methylpiperazin-1-yl]ethanone: Similar structure but with a methyl group on the piperazine ring.
Uniqueness
The presence of the 3-methylphenyl group and the specific arrangement of functional groups in 2-(4-Chlorophenoxy)-1-[4-[(3-methylphenyl)methyl]piperazin-1-yl]ethanone may confer unique properties such as enhanced binding affinity to certain molecular targets or improved pharmacokinetic properties.
Properties
IUPAC Name |
2-(4-chlorophenoxy)-1-[4-[(3-methylphenyl)methyl]piperazin-1-yl]ethanone;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN2O2.C2H2O4/c1-16-3-2-4-17(13-16)14-22-9-11-23(12-10-22)20(24)15-25-19-7-5-18(21)6-8-19;3-1(4)2(5)6/h2-8,13H,9-12,14-15H2,1H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROYFSLLFFHEEBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2CCN(CC2)C(=O)COC3=CC=C(C=C3)Cl.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25ClN2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![dimethyl 5-{[(3,4-dichloro-1-benzothien-2-yl)carbonyl]amino}-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B4864679.png)
![N-[2-(2-BROMO-5-IODOPHENYL)-13-BENZOXAZOL-5-YL]-2-CHLORO-4-METHYLBENZAMIDE](/img/structure/B4864687.png)
![N-(2,6-diisopropylphenyl)-4-[oxo(phenyl)acetyl]benzamide](/img/structure/B4864701.png)

![N-cyclooctyl-2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide](/img/structure/B4864726.png)
![2-OXO-2-PHENYLETHYL 2-{[4-(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)BENZOYL]AMINO}ACETATE](/img/structure/B4864731.png)
![ETHYL 2-({[(5-METHYL-2-PYRIDYL)AMINO]CARBONYL}AMINO)ACETATE](/img/structure/B4864743.png)
![N-(4-{[(4-chlorophenyl)sulfonyl]amino}phenyl)-2-thiophenecarboxamide](/img/structure/B4864745.png)
![N-dibenzo[b,d]furan-3-yl-2,3,4,5,6-pentafluorobenzamide](/img/structure/B4864749.png)

![4-(2,3-DICHLOROPHENYL)-7-HYDROXY-1H,2H,3H,4H-BENZO[H]QUINOLIN-2-ONE](/img/structure/B4864771.png)
![3-chloro-4-methoxy-N-[5-methoxy-2-(4-morpholinyl)phenyl]benzamide](/img/structure/B4864774.png)
![2-(benzylthio)-4-{[5-(2-chloro-4-nitrophenyl)-2-furyl]methylene}-1,3-thiazol-5(4H)-one](/img/structure/B4864781.png)

